

# Rpt193 Technical Support Center: Troubleshooting and FAQ

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Rpt193    |           |
| Cat. No.:            | B10855426 | Get Quote |

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and understanding potential adverse events associated with the experimental CCR4 antagonist, **Rpt193** (zelnecirnon).

#### Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Rpt193?

**Rpt193** is an orally administered small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4).[1][2][3] Its primary mechanism involves inhibiting the migration of T-helper Type 2 (Th2) cells to sites of inflammation.[4][5][6] Th2 cells are key drivers of allergic inflammation in conditions such as atopic dermatitis and asthma.[1][4] By blocking CCR4, **Rpt193** prevents the interaction of this receptor with its ligands, CCL17 and CCL22, thereby reducing the accumulation of Th2 cells in inflamed tissues.[1][5] Preclinical data also suggest that **Rpt193** may modulate Th2 cell function by decreasing the secretion of Th2 cytokines.[4][6]

Q2: What are the known adverse events associated with **Rpt193**?

In Phase 1 clinical trials involving healthy volunteers and patients with atopic dermatitis, **Rpt193** was generally well-tolerated.[3][7][8] All reported treatment-emergent adverse events were classified as mild or moderate, and no serious adverse events were reported in these early studies.[3][4][6][7][8]



However, a significant serious adverse event of liver failure was reported in one patient during a Phase 2b trial for atopic dermatitis.[9][10] This event was deemed potentially related to **Rpt193** and led to a clinical hold by the FDA on the Phase 2 trials for both atopic dermatitis and asthma.[9][10] Subsequently, these clinical trials were terminated. It is important to note that no evidence of liver toxicity was observed in other trial participants (approximately 350 individuals across three trials) or in nonclinical studies.[9][10]

Q3: What were the contributing factors in the case of severe liver injury?

The patient who experienced liver failure had a complex medical history, which may have been a contributing factor.[9][10] This history included a drug allergy to dupilumab, an autoimmune disease requiring thyroid hormone replacement, the use of an herbal supplement known to be associated with liver failure, and a concurrent COVID-19 infection.[9][10] A thorough investigation was initiated to understand the causality of this specific event.[9]

Q4: What is the current clinical development status of Rpt193?

Following the report of a serious adverse event of liver failure, the U.S. Food and Drug Administration (FDA) placed a clinical hold on the Phase 2 trials of **Rpt193** (zelnecirnon) in atopic dermatitis and asthma in February 2024.[9][10] In May 2024, RAPT Therapeutics announced the termination of these Phase 2 trials.

## **Troubleshooting Guide: Monitoring for Potential Adverse Events**

Given the serious adverse event of liver failure observed with **Rpt193**, rigorous monitoring of liver function is critical for any ongoing or future research involving this compound or other CCR4 antagonists.

Issue: Abnormal Liver Function Tests (LFTs)

- 1. Monitoring Protocol:
- Baseline Screening: Before initiation of the investigational agent, a comprehensive metabolic panel, including assessment of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin, should be performed.



- Routine Monitoring: LFTs should be monitored at regular intervals throughout the study. A
  suggested frequency is every two weeks for the first two months of treatment and monthly
  thereafter.
- Symptom-Triggered Assessment: LFTs should be assessed immediately if a subject reports any signs or symptoms of liver injury, such as fatigue, nausea, vomiting, right upper quadrant pain, jaundice, or dark urine.
- 2. Management of Abnormal LFTs:
- Dose Interruption: If a subject develops ALT or AST levels >3 times the upper limit of normal (ULN), the investigational agent should be immediately discontinued.
- Clinical Evaluation: A thorough clinical evaluation should be conducted to investigate other
  potential causes of liver injury, including viral hepatitis, alcohol consumption, and
  concomitant medications.
- Follow-up: LFTs should be monitored more frequently (e.g., weekly) until resolution or stabilization.

**Data on Adverse Events** 

| Clinical Trial Phase | Adverse Event<br>Profile                                                                            | Serious Adverse<br>Events     | Reference    |
|----------------------|-----------------------------------------------------------------------------------------------------|-------------------------------|--------------|
| Phase 1              | Generally well-<br>tolerated; all<br>treatment-emergent<br>adverse events were<br>mild to moderate. | None reported.                | [3][4][6][7] |
| Phase 2              | One serious adverse event of liver failure reported in a single patient.                            | Liver failure (1<br>patient). | [9][10]      |

### **Experimental Protocols**



Protocol: Liver Function Monitoring During Treatment with a CCR4 Antagonist

- Objective: To proactively monitor for and manage potential drug-induced liver injury.
- Procedure:
  - 1. Obtain baseline LFTs (ALT, AST, ALP, total bilirubin) within 7 days prior to the first dose.
  - 2. Collect blood samples for LFT monitoring at Weeks 2, 4, 6, 8, and then monthly for the duration of treatment.
  - 3. If a subject presents with symptoms suggestive of liver injury, perform an unscheduled LFT assessment immediately.
  - 4. If ALT or AST > 3x ULN, discontinue the investigational agent and repeat LFTs within 48-72 hours.
  - 5. If LFTs do not improve or worsen, or if there are signs of liver failure (e.g., jaundice, coagulopathy), the subject should be referred for hepatology consultation.

#### **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of Rpt193 action.





Click to download full resolution via product page

Caption: Workflow for liver function monitoring.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. rapt.com [rapt.com]
- 5. rapt.com [rapt.com]
- 6. rapt.com [rapt.com]
- 7. RAPT Therapeutics Announces Publication of Phase 1a/1b Clinical Trial of Zelnecirnon (RPT193) to Treat Atopic Dermatitis in Allergy - BioSpace [biospace.com]
- 8. Clinical and molecular effects of oral CCR4 antagonist RPT193 in atopic dermatitis: A Phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical hold on studies of zelnecirnon (RPT193) in atopic dermatitis and asthma -Medthority [medthority.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Rpt193 Technical Support Center: Troubleshooting and FAQ]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855426#strategies-to-mitigate-adverse-events-of-rpt193]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com